molecular formula C17H16O4 B076678 Alloimperatorin methyl ether CAS No. 10523-54-3

Alloimperatorin methyl ether

Cat. No.: B076678
CAS No.: 10523-54-3
M. Wt: 284.31 g/mol
InChI Key: IJGVCIJASVIUAA-UHFFFAOYSA-N
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Description

7H-Furo3,2-gbenzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- is a complex organic compound with the molecular formula C17H16O5. It is known for its unique structure, which includes a furobenzopyran core with methoxy and methylbutenyl substituents. This compound is also referred to by several other names, including Ammidin, Imperatorin, and Marmelosin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Furo3,2-gbenzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- typically involves multiple steps. One common method starts with phloroglucinol and ethyl propiolate, which undergo etherification, iodination, Pechmann condensation, coupling reaction, hydrolysis, and decarboxylation . These reactions are carried out under normal pressure with mild conditions and relatively simple post-treatment processes.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7H-Furo3,2-gbenzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

7H-Furo3,2-gbenzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7H-Furo3,2-gbenzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ammidin
  • Imperatorin
  • Marmelosin
  • Pentosalen
  • 8-Isopentenyloxypsoralene

Uniqueness

7H-Furo3,2-gbenzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- is unique due to its specific substituents and structural configuration.

Properties

CAS No.

10523-54-3

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

9-methoxy-4-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C17H16O4/c1-10(2)4-5-11-12-6-7-14(18)21-16(12)17(19-3)15-13(11)8-9-20-15/h4,6-9H,5H2,1-3H3

InChI Key

IJGVCIJASVIUAA-UHFFFAOYSA-N

SMILES

CC(=CCC1=C2C=CC(=O)OC2=C(C3=C1C=CO3)OC)C

Canonical SMILES

CC(=CCC1=C2C=CC(=O)OC2=C(C3=C1C=CO3)OC)C

Origin of Product

United States

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